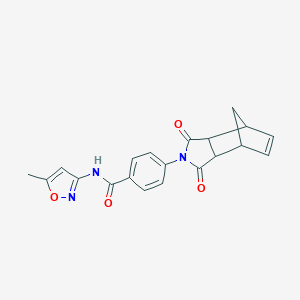
2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzoxazine derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate vary depending on the specific application and concentration used. In general, it has been found to exhibit cytotoxic, antimicrobial, and anti-inflammatory effects. It has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is its broad range of biological activities, which makes it a useful tool for studying various biological processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for the research on 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate. One area of interest is the development of more potent and selective derivatives for specific applications. Another direction is the investigation of its potential use in drug delivery systems, as well as its interaction with other drugs. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
Synthesemethoden
The synthesis of 2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been reported in the literature. The most common method involves the reaction of 3-bromobenzoic acid with 2-amino-4,5-dimethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to obtain the final product. Other methods such as microwave-assisted synthesis and one-pot synthesis have also been reported.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe, as well as a catalyst in organic reactions.
Eigenschaften
Produktname |
2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate |
|---|---|
Molekularformel |
C16H10BrNO4 |
Molekulargewicht |
360.16 g/mol |
IUPAC-Name |
[2-(3-bromophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
InChI |
InChI=1S/C16H10BrNO4/c1-9(19)21-12-5-6-14-13(8-12)16(20)22-15(18-14)10-3-2-4-11(17)7-10/h2-8H,1H3 |
InChI-Schlüssel |
OSJKPJNLYFKYRQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)Br |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)

![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)

![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)
![5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303163.png)


![2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303173.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)